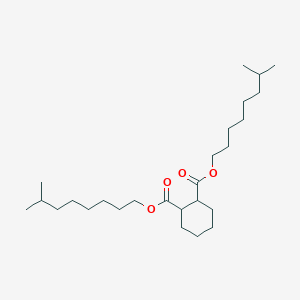

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIEOQXBKUKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274044 | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

394 °C | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (COC) | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Iin water, <0.02 mg/L | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity slightly less than 1 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 mm Hg | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

166412-78-8, 318292-43-2 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL HEXAHYDROPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Stepwise Reaction Mechanism

-

Activation of Anhydride : Acetic anhydride protonates the carbonyl oxygen of hexahydrophthalic anhydride, enhancing its electrophilicity.

-

Nucleophilic Attack : 7-Methyloctanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination : The intermediate collapses, eliminating water and regenerating the catalyst.

-

Second Esterification : The monoester intermediate undergoes a second esterification with another 7-methyloctanol molecule to yield the diester product.

The use of acetic anhydride (5% w/w of anhydride) ensures efficient water removal, shifting the equilibrium toward product formation.

Industrial-Scale Synthesis Process

Industrial production involves a multi-stage process to achieve high yields and purity, as exemplified by the following protocol:

Reaction Conditions and Parameters

| Parameter | Value/Range |

|---|---|

| Reactants | Hexahydrophthalic anhydride, 7-methyloctanol (1:2.3 molar ratio) |

| Catalyst | Acetic anhydride (5% w/w of anhydride) |

| Temperature | 180–230°C (reflux) |

| Pressure | Atmospheric (760 Torr) |

| Reaction Time | 3 hours |

| Yield | 98.5% |

| Purity | 99.8% |

Procedural Steps

-

Reflux Esterification : Reactants and catalyst are heated under reflux at 180°C, with gradual temperature escalation to 230°C to ensure complete conversion.

-

Flash Evaporation : Excess alcohol is removed using a falling-film evaporator at -0.06 MPa (residence time: 0.002 h).

-

Steam Stripping : Low-molecular-weight impurities are eliminated via steam and nitrogen bubbling at 80–90°C under -0.05 MPa for 0.5 h.

-

Decolorization : Activated carbon (3% w/w) is added at 90°C for 1.5 h, followed by filtration to yield a colorless oil.

Optimization of Reaction Parameters

Molar Ratio of Reactants

A 1:2.3 molar ratio of anhydride to alcohol ensures stoichiometric excess of 7-methyloctanol, driving the reaction to completion. Higher ratios (>1:2.5) risk side reactions, while lower ratios (<1:2.0) reduce yield.

Temperature and Catalysis

Temperatures above 200°C accelerate reaction kinetics but necessitate precise control to prevent thermal degradation. Acetic anhydride outperforms traditional catalysts (e.g., H₂SO₄) by minimizing side reactions and corrosion.

Purification and Isolation Techniques

Falling-Film Evaporation

Steam Stripping

Activated Carbon Treatment

Characterization of the Final Product

Analytical Methods

Physicochemical Properties

| Property | Value |

|---|---|

| Density (20°C) | 0.945 g/cm³ |

| Viscosity (25°C) | 55 mPa·s |

| Acid Value | ≤0.05 mg KOH/g |

Comparison with Alternative Synthesis Approaches

While Fischer esterification using H₂SO₄ is common in laboratory settings, industrial protocols favor acetic anhydride for its dual catalytic-dehydrating action and compatibility with high-temperature processes . Enzymatic esterification, though eco-friendly, remains impractical due to scalability challenges and higher costs.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: New ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Plasticizer in Polyvinyl Chloride (PVC)

DINCH is widely used as a plasticizer in the production of PVC products. It enhances the flexibility and durability of the material, making it suitable for various applications:

- Toys : Due to stringent safety regulations, DINCH serves as a safer alternative to phthalates in children's toys.

- Medical Devices : It is utilized in manufacturing IV bags, tubing, and other medical articles due to its non-toxic properties .

- Food Packaging : DINCH's safety profile allows its use in food contact materials, ensuring that it does not leach harmful substances into food .

Non-PVC Applications

Beyond PVC, DINCH finds applications in several other areas:

- Adhesives : Its plasticizing properties improve the performance of adhesives used in various industries.

- Cosmetics : DINCH is incorporated into cosmetic formulations to enhance texture and stability.

- Artificial Leather and Textiles : It contributes to the flexibility and durability of synthetic leather products .

Case Study 1: Medical Device Safety

A study conducted by Bhat et al. (2014) evaluated the safety of DINCH in medical devices. The results indicated no significant adverse effects on health parameters in animal models exposed to DINCH over extended periods. The study concluded that DINCH could be safely used in medical applications without causing toxicity .

Case Study 2: Food Packaging Compliance

Research highlighted by the Consumer Product Safety Commission (CPSC) demonstrated that DINCH complies with safety standards for food contact materials. It was shown to have minimal migration into food products during simulated aging tests, reinforcing its position as a safe alternative for food packaging .

Comparative Analysis of Plasticizers

The following table summarizes key characteristics of DINCH compared to traditional phthalate plasticizers:

| Property | DINCH | Phthalates |

|---|---|---|

| Toxicity | Low | Moderate to High |

| Regulatory Status | Approved for use | Restricted in many areas |

| Migration into Food | Minimal | Higher risk |

| Applications | Medical, Food Packaging | General use |

Wirkmechanismus

The primary mechanism by which Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the plastic material .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

The table below compares key properties of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate with analogous plasticizers and cyclohexane derivatives:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 166412-78-8 | C₂₆H₄₈O₄ | 424.66 | ≥95–99.6% | 0.93–0.954 | Polymer coatings, medical devices |

| Di(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | C₂₄H₃₈O₄ | 390.56 | 99% | 0.985 | PVC plastics, lubricants |

| Diisooctyl azelate (DIOA) | 26544-17-2 | C₂₅H₄₈O₄ | 412.65 | 99% | 0.920 | Flexible polymers, adhesives |

| Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | 2915-49-3 | C₂₄H₄₂O₄ | 394.59 | N/A | N/A | Specialty resins |

| cis-Cyclohexane-1,4-dicarboxylic acid | 619-81-8 | C₈H₁₂O₄ | 172.18 | 97% | 1.28 | Laboratory research |

Key Observations :

- Molecular Weight : this compound has a higher molecular weight than DEHP and DIOA, contributing to its lower volatility .

- Density : Its lower density compared to DEHP makes it suitable for lightweight polymer applications .

- Purity : High purity (>95%) ensures minimal impurities in sensitive applications like medical devices .

Toxicity and Regulatory Status

- This compound : Classified as a Xi irritant (H302: harmful if swallowed), it lacks endocrine-disrupting effects associated with phthalates like DEHP . Its primary metabolite, OH-MINCH, is excreted at 10.7–14.5% and serves as a biomarker with low systemic toxicity .

- DEHP: Restricted in the EU and US due to endocrine disruption and carcinogenicity .

- DINCH Derivatives: Cyclohexane-1,2-dicarboxylic acid (non-specific metabolite) and monooxoisononyl ester show negligible bioaccumulation .

Environmental Impact

In contrast, DEHP and DIDP (diisodecyl phthalate) are linked to soil and water contamination .

Research Findings

- Sensor Technology: this compound improves BTEX detection sensitivity in quartz crystal microbalance sensors, outperforming n-butyl stearate (BS) in selectivity .

- Industrial Use : It is a preferred curing agent for epoxy resins in electrical castings due to its thermal stability .

Notes

CAS Number Variability: Discrepancies exist between CAS numbers for DINCH (e.g., 166412-78-8 vs. 474919-59-0), likely due to isomerism or supplier-specific nomenclature .

Regulatory Compliance : Its adoption in food-contact materials aligns with EU REACH and FDA guidelines, unlike DEHP .

Market Trends : Demand for this compound is rising in Asia, driven by stringent phthalate regulations .

Biologische Aktivität

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly referred to as DINCH (CAS No. 166412-78-8), is a chemical compound used primarily as a plasticizer in various applications, including food packaging and children's toys. This article explores its biological activity, focusing on its pharmacokinetics, potential toxicological effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C₁₈H₃₆O₄

- Molecular Weight : 424.66 g/mol

- Solubility : Poorly soluble in water (0.0000586 mg/ml) .

- Log P (octanol-water partition coefficient) : Ranges from 5.0 to 8.85, indicating high lipophilicity .

Pharmacokinetics

DINCH exhibits low gastrointestinal absorption and is not expected to cross the blood-brain barrier (BBB), which limits its central nervous system effects. It is a substrate for P-glycoprotein (P-gp) and an inhibitor of CYP1A2, suggesting potential interactions with other drugs metabolized by this enzyme .

Toxicological Profile

Research indicates that DINCH is biologically active, with significant changes observed in gene expression following exposure. A toxicogenomic screening revealed that 648 genes were significantly altered after 48 hours of exposure to DINCH, highlighting its potential impact on cellular functions .

Endocrine Disruption

DINCH has been scrutinized for its endocrine-disrupting properties. Studies have shown suggestive associations between DINCH exposure and alterations in hormone levels, particularly estradiol in women undergoing fertility treatments. However, these findings require further investigation to establish causation .

Cellular Mechanisms

In vitro studies have demonstrated that DINCH affects lipid metabolism pathways. For instance, exposure to DINCH resulted in the upregulation of genes involved in triglyceride metabolism and adipogenesis, such as acetyl-CoA carboxylase α (ACACA) and perilipin 2 (PLIN2) . These changes indicate that DINCH may influence metabolic processes linked to obesity and related disorders.

Comparative Biological Activity

| Compound | Biological Activity | Gene Expression Changes | Endocrine Disruption Potential |

|---|---|---|---|

| DINCH | Yes | Significant changes in 648 genes | Suggestive associations with estradiol levels |

| Diisononyl phthalate (DINP) | Yes | Similar lipid metabolism effects | Confirmed endocrine disruptor |

| Di(2-propylheptyl) phthalate (DPHP) | Yes | Altered adipogenesis pathways | Confirmed endocrine disruptor |

Case Studies

- Fertility Clinic Study : A study conducted at a fertility clinic indicated that women exposed to DINCH had lower estradiol levels and fewer oocytes, although these results were not statistically significant .

- Obesity Research : Investigations into the effects of DINCH on preadipocytes revealed increased expression of pro-adipogenic genes following exposure, suggesting a role in promoting adipogenesis .

- Environmental Impact Studies : Research from the Swedish IVL Environmental Research Institute recommended closer monitoring of DINCH exposure in children due to its widespread use as an alternative plasticizer .

Q & A

Q. What are the recommended methods for synthesizing Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate in a laboratory setting?

The synthesis typically involves esterification of cyclohexane-1,2-dicarboxylic acid with 7-methyloctanol under acid catalysis. Key parameters include maintaining anhydrous conditions, stoichiometric control of reactants, and using catalysts like sulfuric acid or p-toluenesulfonic acid. Post-synthesis purification via column chromatography or distillation is critical to isolate the ester product from unreacted precursors. Safety protocols, such as wearing nitrile gloves and working in a fume hood, must be followed due to the compound’s skin/eye irritation hazards .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester bond formation and alkyl chain integrity. Mass spectrometry (MS) validates molecular weight (e.g., C21H36O10 in some reports, though discrepancies in molecular formulas require careful cross-validation) . Infrared (IR) spectroscopy identifies carboxylate ester peaks (~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection can assess purity, while differential scanning calorimetry (DSC) determines thermal stability .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

The compound is classified under GHS for skin/eye irritation (H315, H319) and respiratory hazards (H335). Use nitrile gloves, safety goggles, and lab coats. Work in well-ventilated areas or fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water. Note that toxicological data gaps exist, necessitating precautionary adherence to general ester-handling protocols .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the design of efficient synthesis routes for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like ICReDD’s reaction path search methods combine computational modeling with experimental validation to optimize parameters (e.g., solvent polarity, temperature). Machine learning algorithms can analyze historical reaction data to recommend conditions for maximizing yield .

Q. What strategies can resolve contradictions in toxicological data between different safety reports for this compound?

Discrepancies arise from limited data (e.g., acute toxicity "no data available" vs. hazard classifications ). Address this by conducting in vitro assays (e.g., skin sensitization via KeratinoSens®) and comparing results with structurally analogous esters (e.g., diisononyl phthalate). Cross-reference regulatory databases (e.g., ECHA, PubChem) to identify consensus or flag outliers for further testing .

Q. How do structural isomers of this compound influence its physicochemical properties and reactivity?

Q. What experimental parameters are critical for optimizing the esterification reaction yield of this compound?

Key factors include:

- Molar ratio : Excess 7-methyloctanol (1.5–2.0 equivalents) drives equilibrium toward ester formation.

- Temperature : 110–130°C balances reaction rate and side-product suppression.

- Catalyst loading : 1–3 wt% acid catalyst (e.g., H2SO4) maximizes efficiency without degrading the product.

- Water removal : Use Dean-Stark traps or molecular sieves to shift equilibrium. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Q. How can advanced spectroscopic methods (e.g., 2D NMR) elucidate the conformational dynamics of this compound in solution?

Rotating-frame Overhauser effect spectroscopy (ROESY) identifies spatial proximity between protons on the cyclohexane ring and alkyl chains, revealing preferred conformers. Variable-temperature NMR detects dynamic processes (e.g., ring flipping). Compare experimental results with computational models (e.g., molecular mechanics simulations) to validate axial/equatorial equilibria. For example, bulky 7-methyloctyl groups may stabilize equatorial ester conformers to minimize steric strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.